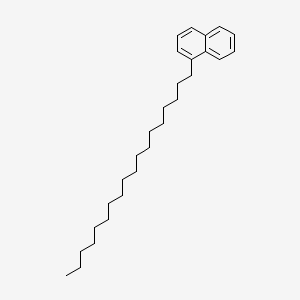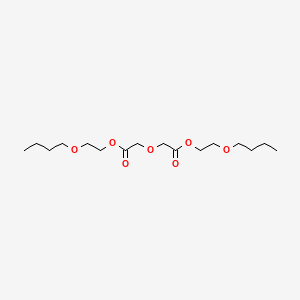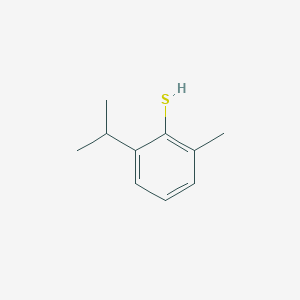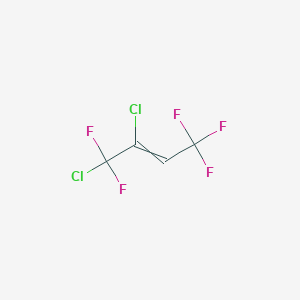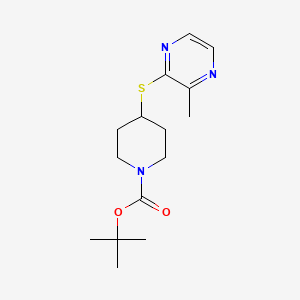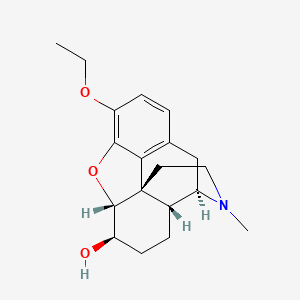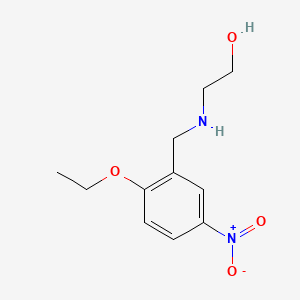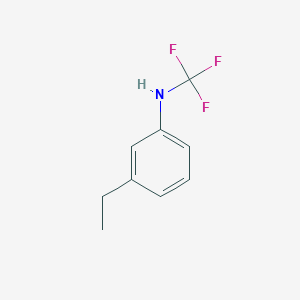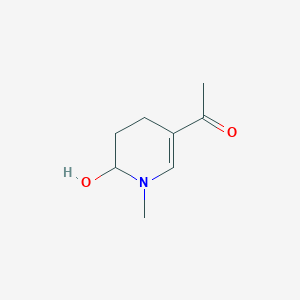
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a ketone group attached to a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylmethanol with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-Oxo-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one.
Reduction: Formation of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)propan-1-one
- 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)butan-1-one
Uniqueness
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure
特性
CAS番号 |
170232-97-0 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
1-(2-hydroxy-1-methyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5,8,11H,3-4H2,1-2H3 |
InChIキー |
DMWYGUOTSIJEJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(C(CC1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
